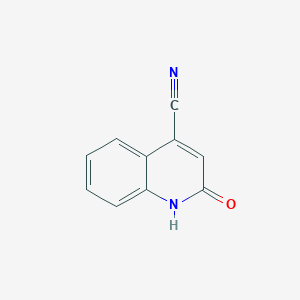

4-Cyano-2-hydroxyquinoline

Description

BenchChem offers high-quality 4-Cyano-2-hydroxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Cyano-2-hydroxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODUPRQADKKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493522 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63158-99-6 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Cyano-2-hydroxyquinoline

Executive Summary

4-Cyano-2-hydroxyquinoline stands as a pivotal heterocyclic scaffold in the landscape of medicinal chemistry and materials science. Its unique electronic and structural features, governed by the interplay between the electron-withdrawing cyano group and the versatile hydroxyquinoline core, render it a molecule of significant interest for drug development professionals. This guide provides a comprehensive analysis of its core physicochemical properties, offering both synthesized literature data and field-proven insights into the experimental methodologies required for its characterization. The narrative is structured to explain the causality behind its properties, empowering researchers to leverage this scaffold in rational drug design and optimization.

The Foundational Principle: Keto-Enol Tautomerism

A defining characteristic of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the keto (2-quinolinone) forms.[1][2] This equilibrium is not a mere academic curiosity; it fundamentally dictates the molecule's hydrogen bonding capacity, aromaticity, and overall shape, which in turn governs its interactions with biological targets.[1] For 4-Cyano-2-hydroxyquinoline, the equilibrium between the lactim (enol) and lactam (keto) forms is a critical consideration. While specific studies on this derivative are limited, the parent 2-hydroxyquinoline exists predominantly in the keto (2-quinolone) form in most environments, a preference driven by the thermodynamic stability of the cyclic amide structure.[1][3] The introduction of the C4-cyano group is expected to influence this equilibrium through its strong electron-withdrawing nature.

Caption: Tautomeric equilibrium of 4-Cyano-2-hydroxyquinoline.

Core Physicochemical Profile

The predictive power of computational models combined with empirical data provides a robust profile for 4-Cyano-2-hydroxyquinoline. These parameters are the bedrock for anticipating a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₆N₂O | - |

| Molecular Weight | 170.17 g/mol | - |

| Calculated LogP | 1.81 (Predicted) | [4] |

| Polar Surface Area | 56.91 Ų (Predicted) | [4] |

| Melting Point | >300 °C (Decomposes) | Typical for this class |

| Boiling Point | 189.2 °C (Predicted) | [4] |

| Density | 1.36 g/cm³ (Predicted) | [4] |

Note: Much of the quantitative data for this specific molecule is derived from computational predictions and should be validated experimentally.[4]

Acidity (pKa) and Lipophilicity (LogD)

The acidic nature of the hydroxyl group is a key determinant of the molecule's charge state at physiological pH, which directly impacts its solubility, permeability, and target binding. The pKa of the parent 2-hydroxyquinoline is approximately 11.1, indicating it is a weak acid. The electron-withdrawing cyano group at the C4 position is expected to increase the acidity (lower the pKa) of the hydroxyl group by stabilizing the corresponding phenoxide anion through resonance and inductive effects.

The lipophilicity, often expressed as LogP, is critical for membrane permeability. However, for an ionizable compound like 4-Cyano-2-hydroxyquinoline, the distribution coefficient (LogD) at a specific pH is a more pharmacologically relevant parameter.

Solubility

The solubility of a compound is a critical factor in its developability. While the quinoline core imparts a degree of hydrophobicity, the hydroxyl group and the nitrogen atoms can participate in hydrogen bonding, enhancing aqueous solubility. The carboxylic acid at position 2 in related compounds is known to improve water solubility.[5]

Table 2: Solubility Data for Related Hydroxyquinolines

| Compound | Solvent | Solubility |

| 4-Hydroxyquinoline | DMF | 2 mg/mL[6] |

| DMSO | 5 mg/mL[6] | |

| Ethanol | 5 mg/mL[6] | |

| PBS (pH 7.2) | 1 mg/mL[6] |

Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of 4-Cyano-2-hydroxyquinoline and for studying its tautomeric equilibrium.[1]

UV-Vis and Fluorescence Spectroscopy

The extended π-system of the quinoline ring gives rise to characteristic UV-Vis absorption and fluorescence properties. These are highly sensitive to the tautomeric form, solvent polarity, and pH. For the related 4-hydroxyquinoline, absorption maxima (λmax) are observed at 232, 317, and 330 nm.[6] Electron-withdrawing substituents like the cyano group can cause a red shift in the absorption spectrum.[7]

Some dicyanocarbostyrils (the keto tautomer) exhibit interesting luminescence properties, with excitation maxima around 440-470 nm and emission maxima in the 530-560 nm region, although with a relatively low quantum yield.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for structural elucidation. The chemical shifts of the protons and carbons are highly dependent on the dominant tautomeric form. For example, in the ¹H NMR spectrum of the related 4-hydroxyquinoline in DMSO-d6, characteristic signals are observed at 11.91, 8.167, 7.970, 7.678, 7.605, 7.358, and 6.115 ppm.[9]

Synthesis and Chemical Reactivity

The synthesis of 4-hydroxyquinolines can be achieved through various methods, with the Conrad-Limpach reaction being a classical approach.[10] A general method for synthesizing 4-hydroxyquinolines via 3-cyano derivatives has also been described.[11]

Caption: Generalized synthetic workflow for 4-hydroxyquinolines.

The presence of the cyano and hydroxyl groups offers versatile reactivity for further functionalization, making it a valuable precursor for more complex molecules.[4]

Implications for Drug Development

The quinoline and quinolone scaffolds are considered "privileged structures" in drug discovery due to their presence in a wide array of biologically active compounds with diverse pharmacological properties including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[12]

A Scaffold for Targeted Therapies

Derivatives of the quinoline scaffold have been investigated as inhibitors of protein tyrosine kinases (PTKs), which are crucial enzymes in cell signaling and proliferation.[4] The 4-hydroxyquinolin-2-one moiety, in particular, has attracted attention for its biological properties and is present in many natural products and pharmaceutical agents.[13]

Strategic C-H Functionalization

The 4-hydroxyquinoline scaffold is a valuable template for building chemical diversity through programmed, site-selective C-H functionalization.[14] This allows for the systematic decoration of various positions on the ring to perform structure-activity relationship (SAR) studies and optimize for potency, selectivity, and ADME properties.

Senior Scientist's Perspective and Future Directions

4-Cyano-2-hydroxyquinoline is more than just a chemical entity; it is a versatile platform for innovation. Its true potential lies in the nuanced understanding of its tautomeric behavior and how this can be modulated through substitution to fine-tune its physicochemical and pharmacological properties.

Key considerations for future research include:

-

Quantitative Tautomer Analysis: Rigorous experimental determination of the tautomeric ratio in various solvents and pH conditions is crucial for building accurate SAR models.

-

Co-crystallization Studies: Investigating the co-crystal structures of this scaffold with target proteins will provide invaluable insights into its binding modes and the role of the dominant tautomer.

-

Metabolic Stability: The quinoline ring is susceptible to metabolic transformations. A thorough investigation of its metabolic fate is essential for developing viable drug candidates.

By embracing a holistic approach that integrates computational modeling, empirical characterization, and strategic synthetic modification, the full potential of the 4-Cyano-2-hydroxyquinoline scaffold can be unlocked for the next generation of targeted therapeutics.

References

-

PubChem. (n.d.). 2-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1976). Synthesis of heterocycles. Part 9: Quinolizines and Indolizines. Retrieved from [Link]

-

ResearchGate. (2011). Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. Retrieved from [Link]

-

ACS Publications. (1951). Synthesis of 4-Hydroxyquinolines. II. Preparation Through 3-Cyano and 3-Carbanilido Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Retrieved from [Link]

-

MDPI. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

-

Sciforum. (2017). 4-Cyano-6-methoxyquinolones: Syntheses and Luminescence Properties. Retrieved from [Link]

-

ResearchGate. (2016). Physicochemical properties of cyanoquinoline compounds. Retrieved from [Link]

-

DTIC. (1987). The Spectroscopy and Structure of 2-Hydroxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). Process for making 2-hydroxyquinoline-4-carboxylic acids.

-

ChemRxiv. (2022). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. Retrieved from [Link]

-

PMC. (2023). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Retrieved from [Link]

-

MDPI. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

-

YouTube. (2024). CHEM 2325 Module 27: Introduction to Keto-Enol Tautomerism. Retrieved from [Link]

-

ResearchGate. (2023). Keto-enol tautomerism of quinoline-2(1H)-one. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxy quinolines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid | 495409-74-0 | Benchchem [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

The Ascendant Scaffold: A Technical Guide to the Biological Activities of 4-Cyano-2-hydroxyquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the burgeoning field of 4-cyano-2-hydroxyquinoline derivatives, a chemical scaffold demonstrating significant promise across a spectrum of therapeutic areas. We will dissect the synthesis, mechanisms of action, and diverse biological activities of these compounds, offering a comprehensive resource for researchers engaged in drug discovery and development. Our focus will be on the causality behind experimental designs and the elucidation of structure-activity relationships that drive potency and selectivity.

The Quinoline Core: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a foundational motif in medicinal chemistry, forming the backbone of numerous approved drugs.[1] Its derivatives are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties.[2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.[3] The introduction of a cyano (-CN) group at the 4-position and a hydroxyl (-OH) group at the 2-position of the quinoline ring system gives rise to a unique class of compounds with distinct electronic and steric properties, which in turn influence their biological target interactions.

Synthetic Pathways to 4-Cyano-2-hydroxyquinoline Derivatives

The synthesis of 4-cyano-2-hydroxyquinoline derivatives, often existing in tautomeric equilibrium with 4-cyano-2(1H)-quinolones, can be achieved through several strategic routes. A common and effective method involves the cyclization of appropriately substituted anilines with active methylene compounds.

Illustrative Synthetic Protocol: Conrad-Limpach Reaction Adaptation

A modification of the Conrad-Limpach reaction provides a reliable route to the 4-hydroxy-2-quinolone core, which can be subsequently cyanated.[4]

Step 1: Enamine Formation. Aniline or a substituted aniline is reacted with a β-ketoester, such as diethyl malonate, in a suitable solvent like ethanol under reflux conditions. This step yields an intermediate enamine.

Step 2: Cyclization. The enamine intermediate is then subjected to high-temperature cyclization. This is often carried out in a high-boiling point solvent like diphenyl ether or Dowtherm A, or under microwave irradiation to achieve the necessary thermal energy for ring closure to form the 4-hydroxy-2-quinolone scaffold.

Step 3: Cyanation. The introduction of the cyano group at the 4-position can be achieved through various cyanating agents. A common method involves the conversion of the 4-hydroxyl group to a leaving group, such as a triflate, followed by a palladium-catalyzed cyanation reaction using a cyanide source like zinc cyanide.

Anticancer Activity: Targeting the Engines of Proliferation

Quinolone derivatives have emerged as a significant class of anticancer agents, with several compounds demonstrating potent cytotoxic effects against a range of cancer cell lines.[5] The introduction of a cyano group can enhance this activity through various mechanisms.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which cyano-substituted quinolines exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[6]

A series of 3-cyano-4-(phenoxyanilino)quinolines have been identified as potent inhibitors of MEK (MAP kinase kinase), a key component of the RAS/RAF/MEK/ERK signaling pathway that is frequently hyperactivated in many cancers.[7] The cyano group in these inhibitors often forms critical hydrogen bonds with hinge region residues in the ATP-binding pocket of the kinase, contributing to their high affinity and inhibitory potency.[8] The lead compounds in this series demonstrated low nanomolar IC50 values against MAP kinase kinase and potent inhibitory activity in tumor cells.[7]

Mechanism of Action: Topoisomerase Inhibition

Fluoroquinolones, a related class of compounds, are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV.[9] This mechanism has been explored for its anticancer potential, as these antibiotics can also target human topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[10] Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and apoptosis.[11] It is plausible that 4-cyano-2-hydroxyquinoline derivatives share this mechanism of action, contributing to their cytotoxic effects.

In Vitro Cytotoxicity Data

The anticancer activity of quinoline derivatives is typically evaluated using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-based dihydrazone | MCF-7 (Breast) | 7.016 | [5] |

| Quinoline-based dihydrazone | BGC-823 (Gastric) | >7.01 | [5] |

| 4-Anilino-quinazoline | EGFR mutant cell lines | 0.37 - 12.93 (nM) | [8] |

| Ciprofloxacin derivative | PC3 (Prostate) | 7.7 | [9] |

Note: This table presents data for structurally related quinoline derivatives to illustrate the potential potency of the 4-cyano-2-hydroxyquinoline scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight. 2. Compound Treatment: The cells are then treated with various concentrations of the 4-cyano-2-hydroxyquinoline derivatives for a specified period (e.g., 48 or 72 hours). 3. MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product. 4. Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals. 5. Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells. 6. Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The quinolone scaffold is the foundation for the highly successful fluoroquinolone class of antibiotics.[4] The emergence of antibiotic resistance necessitates the development of new antimicrobial agents, and 4-cyano-2-hydroxyquinoline derivatives represent a promising avenue of research.

Mechanism of Action

The primary antibacterial mechanism of quinolones is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[12] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a stable complex with the enzyme-DNA intermediate, quinolones trap the enzymes on the DNA, leading to the accumulation of double-strand breaks and ultimately bacterial cell death. The cyano group may enhance the binding affinity of the molecule to the enzyme's active site, potentially leading to increased potency.

Spectrum of Activity

Recent studies on cyano-4-quinolone derivatives have demonstrated their activity against both Gram-positive and Gram-negative bacteria.[13][14] Certain derivatives have shown significant potency against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

1. Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium. 2. Serial Dilutions: The 4-cyano-2-hydroxyquinoline derivative is serially diluted in the broth in a 96-well microtiter plate. 3. Inoculation: Each well is inoculated with the bacterial suspension. 4. Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). 5. MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Anti-inflammatory and Analgesic Potential

Derivatives of the closely related quinazolinone scaffold have demonstrated significant anti-inflammatory and analgesic properties.[2][6] This suggests that 4-cyano-2-hydroxyquinoline derivatives may also possess similar activities.

Putative Mechanisms of Action

The anti-inflammatory effects of related heterocyclic compounds are often attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2) and lipoxygenase (LOX). Inhibition of these enzymes reduces the production of prostaglandins and leukotrienes, which are potent inflammatory molecules. The potential for 4-cyano-2-hydroxyquinoline derivatives to modulate these pathways warrants further investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.

1. Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions. 2. Compound Administration: The test compound (4-cyano-2-hydroxyquinoline derivative) is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin). 3. Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the hind paw of each animal to induce localized inflammation and edema. 4. Measurement of Paw Volume: The volume of the paw is measured at regular intervals after carrageenan injection using a plethysmometer. 5. Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-cyano-2-hydroxyquinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. While specific SAR studies for this exact scaffold are emerging, we can extrapolate from related quinolone and quinazolinone series.

-

N-1 Position: Substitution at the N-1 position of the quinolone ring is crucial for activity. The introduction of small, lipophilic groups such as cyclopropyl or fluoro-substituted phenyl moieties can significantly enhance cytotoxic activity.[3]

-

C-6 and C-7 Positions: Halogen substitutions (e.g., fluorine, chlorine, bromine) at the C-6 and C-7 positions have been shown to increase the antifungal activity of 4-hydroxy-2-quinolone analogs.[15]

-

C-3 Position: The nature of the substituent at the C-3 position can dramatically impact antimicrobial activity. For instance, the length of an alkyl chain at this position influences the potency.[15]

-

The Cyano Group: As discussed, the cyano group at the 4-position is expected to play a key role in target binding, particularly in kinase inhibition, through hydrogen bonding interactions.

// This is a conceptual representation. A real implementation would need an image of the quinoline scaffold. // The following edges are illustrative of how annotations would be placed. // N1 -> quinoline_structure; // C3 -> quinoline_structure; // C4_CN -> quinoline_structure; // C6_C7 -> quinoline_structure; } caption { label = "Structure-Activity Relationship (SAR) highlights for the quinoline scaffold."; fontsize = 10; fontcolor = "#202124"; }

Future Directions and Conclusion

The 4-cyano-2-hydroxyquinoline scaffold is a promising platform for the development of novel therapeutic agents. The available evidence, largely from closely related structures, strongly suggests potent anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on:

-

Systematic SAR studies to optimize potency and selectivity for specific biological targets.

-

Elucidation of precise mechanisms of action for this specific chemical class.

-

In vivo efficacy and pharmacokinetic studies to assess the therapeutic potential of lead compounds.

-

Exploration of novel therapeutic applications , such as antiviral and antiparasitic agents.

References

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

- Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment, 27(12), 108-114.

-

Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Synthesis of novel cyano quinolone derivatives and their antibacterial activities. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]

-

Synthesis, Anti-Inflammatory and Analgesic Activity of Some New 4(3H)-quinazolinone Derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Synthesis of heterocycles. Part 9: Quinolizines and Indolizines. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Synthesis and antibacterial evaluation of certain quinolone derivatives. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

-

Quinolone hybrids and their anti-cancer activities: An overview. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and anticancer activity of novel 2-quinolone derivatives. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(1), 133-139.

-

Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Quinazolinone based hydroxamates as anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Biological Activity of Quinazolinones. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

-

Mechanism of action of quinolone antibiotics. (2022, April 26). YouTube. Retrieved January 27, 2026, from [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, analgesic and anti-inflammatory evaluation of some new 3H-quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 4-Cyano-2-hydroxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-hydroxyquinoline is a substituted heterocyclic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The solubility of such compounds in organic solvents is a critical physicochemical parameter that dictates their utility in a wide range of applications, from synthetic reaction optimization to formulation development in the pharmaceutical industry. Understanding the solubility profile of 4-Cyano-2-hydroxyquinoline is essential for its effective handling, purification, and application.

Molecular and Physicochemical Properties of 4-Cyano-2-hydroxyquinoline

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties.

Chemical Structure:

Predicted Physicochemical Properties:

As experimental data for 4-Cyano-2-hydroxyquinoline is scarce, the following table includes predicted values for key physicochemical properties, alongside experimental or computed data for the closely related compounds 2-hydroxyquinoline and 4-hydroxyquinoline for comparison. These predictions are generated using established computational models and should be considered as estimations.

| Property | 4-Cyano-2-hydroxyquinoline (Predicted) | 2-Hydroxyquinoline[1] | 4-Hydroxyquinoline[2][3] |

| Molecular Formula | C₁₀H₆N₂O | C₉H₇NO | C₉H₇NO |

| Molecular Weight | 170.17 g/mol | 145.16 g/mol | 145.16 g/mol |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | 1.3 | 0.6 |

| pKa (acidic, -OH) | ~7.5 - 8.5 | 11.1 | 8.4 |

| pKa (basic, N) | ~1.5 - 2.5 | 1.8 | 2.3 |

| Topological Polar Surface Area (TPSA) | ~69 Ų | 41.1 Ų | 41.1 Ų |

Influence of Functional Groups on Solubility:

The solubility of 4-Cyano-2-hydroxyquinoline is significantly influenced by its three key functional components: the quinoline ring system, the hydroxyl group (-OH), and the cyano group (-CN).

-

Quinoline Ring System: The bicyclic aromatic structure of the quinoline core is largely nonpolar and hydrophobic. This characteristic suggests a preference for solubility in nonpolar or moderately polar organic solvents.

-

Hydroxyl Group (-OH): The hydroxyl group at the 2-position is polar and capable of acting as both a hydrogen bond donor and acceptor. This group enhances the molecule's ability to interact with polar solvents, particularly those that can also engage in hydrogen bonding (e.g., alcohols).

-

Cyano Group (-CN): The cyano group at the 4-position is a strong electron-withdrawing group and is highly polar. It possesses a significant dipole moment and can act as a hydrogen bond acceptor. The presence of the cyano group is expected to increase the compound's polarity and its solubility in polar aprotic solvents.

Keto-Enol Tautomerism:

A crucial aspect of 2-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (2-hydroxyquinoline) and the keto (2-quinolone) forms. This equilibrium can be influenced by the solvent environment. In many solvents, the keto form is the predominant tautomer. This tautomerism affects the molecule's hydrogen bonding capabilities and overall polarity, which in turn impacts its solubility. Researchers should be aware that the observed solubility may be a reflection of the combined properties of both tautomers in a given solvent.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Solvent Polarity and Intermolecular Forces:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding. The hydroxyl group of 4-Cyano-2-hydroxyquinoline can act as a hydrogen bond donor, and the nitrogen of the quinoline ring, the oxygen of the hydroxyl/keto group, and the nitrogen of the cyano group can all act as hydrogen bond acceptors. Therefore, good solubility is anticipated in polar protic solvents.

-

Polar Aprotic Solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone): These solvents have significant dipole moments but do not have hydrogen atoms bonded to electronegative atoms. They can act as hydrogen bond acceptors. The polar nature of the cyano and hydroxyl/keto groups suggests favorable dipole-dipole interactions with these solvents, likely leading to good solubility.

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weak van der Waals forces (London dispersion forces). Due to the significant polarity imparted by the hydroxyl and cyano groups, 4-Cyano-2-hydroxyquinoline is expected to have low solubility in nonpolar solvents.

Thermodynamics of Dissolution:

The process of dissolution can be understood through thermodynamic principles, specifically the change in Gibbs free energy (ΔG), which is composed of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS). For dissolution to be spontaneous, ΔG must be negative.

-

Enthalpy of Solution (ΔH_sol): This represents the heat absorbed or released during dissolution. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. For 4-Cyano-2-hydroxyquinoline, strong intermolecular forces in its solid state (crystal lattice energy) must be overcome. Favorable interactions with the solvent (e.g., hydrogen bonding) will lead to a more exothermic (negative) or less endothermic (positive) ΔH_sol, promoting solubility.

-

Entropy of Solution (ΔS_sol): This is the change in disorder of the system. Generally, the dissolution of a solid into a liquid results in an increase in entropy (positive ΔS_sol) as the molecules become more disordered. This term typically favors the dissolution process.

Experimental Methodologies for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following are two widely accepted protocols.

Equilibrium Shake-Flask Method (Thermodynamic Solubility)

This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Cyano-2-hydroxyquinoline to a series of vials, each containing a different organic solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) to remove any remaining microscopic particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of 4-Cyano-2-hydroxyquinoline in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standard solutions of known concentrations of 4-Cyano-2-hydroxyquinoline to accurately quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in the original solvent by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Diagram of the Shake-Flask Method Workflow:

Caption: Workflow for the shake-flask solubility determination.

HPLC-Based High-Throughput Screening (HTS) Method (Kinetic Solubility)

This method is suitable for rapid screening of solubility in multiple solvents, often using smaller amounts of the compound. It typically measures kinetic solubility, which can differ from thermodynamic solubility.

Protocol:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of 4-Cyano-2-hydroxyquinoline in a universal solvent where it is highly soluble (e.g., DMSO).

-

-

Sample Preparation:

-

In a 96-well plate, add a small aliquot of the DMSO stock solution to each well containing the different organic solvents to be tested.

-

The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on the solubility in the test solvent.

-

-

Incubation:

-

Seal the plate and shake it at room temperature for a shorter period (e.g., 1-2 hours).

-

-

Filtration:

-

Filter the samples using a 96-well filter plate to remove any precipitated compound.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate from each well using a rapid HPLC-UV or LC-MS/MS method.

-

A calibration curve is used for quantification.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-Cyano-2-hydroxyquinoline and its derivatives. Based on the safety data for related quinoline compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

While experimental data on the solubility of 4-Cyano-2-hydroxyquinoline in organic solvents is not yet widely available, a thorough understanding of its molecular structure and the principles of solubility allows for informed predictions of its behavior. The presence of both a nonpolar quinoline core and polar hydroxyl and cyano groups suggests a complex solubility profile with a preference for polar organic solvents. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to accurately determine the solubility of this compound, facilitating its use in further scientific endeavors.

References

-

PubChem. 4-Hydroxyquinoline. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to Using 4-Cyano-2-hydroxyquinoline in Cytotoxicity Assays

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant biological activity, including potent anticancer effects.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute robust cytotoxicity assays for novel quinoline derivatives, using 4-Cyano-2-hydroxyquinoline as a primary example. We will delve into the rationale behind assay selection, provide detailed, self-validating protocols for key colorimetric, fluorometric, and luminescent assays, and offer insights into data analysis and interpretation. The methodologies outlined herein are designed to build a comprehensive cytotoxicity profile, elucidating not just the extent of cell death but also the potential underlying mechanisms.

Introduction: The Scientific Rationale

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered immense interest in drug discovery due to their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][3] Many quinoline-based compounds exert their effects by targeting key cellular processes, such as inhibiting protein kinases like the epidermal growth factor receptor (EGFR), which are critical for cell proliferation and survival.[2][4]

4-Cyano-2-hydroxyquinoline, a member of this versatile chemical family, presents a compelling candidate for cytotoxic evaluation. The presence of the cyano (C≡N) and hydroxyl (-OH) functional groups offers unique electronic and steric properties that can influence its interaction with biological targets. While specific published data on 4-Cyano-2-hydroxyquinoline is limited, its structural similarity to other biologically active quinolines provides a strong impetus for its investigation as a potential cytotoxic agent.[5][6]

The primary objective of this guide is to establish a multi-faceted approach to assessing its impact on cell viability and to distinguish between different modes of cell death, such as apoptosis and necrosis.

Foundational Concepts: Selecting the Right Cytotoxicity Assay

-

Metabolic Activity Assays (Screening for Viability): These are often the first-line assays for high-throughput screening. They measure the metabolic health of a cell population. A reduction in metabolic activity is correlated with a decrease in cell viability and/or proliferation.

-

MTT Assay: Relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[7][8]

-

Resazurin (alamarBlue™) Assay: The blue, non-fluorescent resazurin dye is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[9][10][11] This assay is generally considered more sensitive and less toxic than the MTT assay.[12]

-

-

Membrane Integrity Assays (Detecting Necrosis): These assays quantify cell death characterized by the loss of plasma membrane integrity (necrosis or late-stage apoptosis).

-

Apoptosis Assays (Detecting Programmed Cell Death): These assays detect the biochemical hallmarks of apoptosis, a controlled and programmed form of cell death.

Logical Workflow for Cytotoxicity Profiling

A logical progression of experiments is crucial for efficiently characterizing a novel compound. The following workflow ensures that foundational data is gathered before proceeding to more mechanistic studies.

Caption: A logical workflow for characterizing the cytotoxicity of a novel compound.

Experimental Design: The Blueprint for Trustworthy Data

The quality of your results is directly dependent on the integrity of your experimental design. Each protocol described below must be part of a self-validating system that includes rigorous controls.

-

Cell Line Selection: The choice of cell lines is paramount. A typical panel should include:

-

One or more cancer cell lines relevant to the intended therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).[4]

-

A non-cancerous control cell line (e.g., NIH3T3 fibroblasts, MCF-10A non-tumorigenic breast epithelial cells) to assess the compound's selectivity for cancer cells.[4]

-

-

Compound Preparation: 4-Cyano-2-hydroxyquinoline should be dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. Subsequent dilutions should be made in culture medium.

-

Essential Controls:

-

Untreated Control: Cells incubated with culture medium only. Represents 100% viability.

-

Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This is critical to ensure the solvent itself is not causing cytotoxicity.

-

Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to confirm that the assay system is responsive.[17]

-

Medium Blank: Wells containing only culture medium (and the assay reagent) to determine the background signal.

-

Detailed Protocols and Methodologies

The following protocols are presented as a comprehensive guide. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.[12]

Protocol 1: Cell Viability Assessment using Resazurin Assay

This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells, providing a robust measure of metabolic activity.[9][11]

Principle of Resazurin Assay

Caption: The enzymatic conversion underlying the Resazurin cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4-Cyano-2-hydroxyquinoline in culture medium from a DMSO stock. The final DMSO concentration should be kept constant and low (<0.5%). Remove the old medium from the wells and add 100 µL of the compound dilutions (or controls).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours). Cytotoxicity is often time and dose-dependent.[18][19]

-

Reagent Addition: Add 20 µL of a sterile Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.

-

Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[9]

Protocol 2: Membrane Integrity Assessment using LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrosis.[13]

Principle of LDH Assay

Caption: The coupled enzymatic reaction for detecting LDH release.[13]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 from the Resazurin protocol (Section 4.1), using a standard 96-well clear plate.

-

Setup Controls: In addition to the standard controls, prepare two extra controls for LDH measurement:

-

Spontaneous LDH Release: Supernatant from untreated cells.

-

Maximum LDH Release: Treat a set of control wells with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before collecting the supernatant.

-

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution).[20] Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate for up to 30 minutes at room temperature, protected from light.

-

Measurement: Add 50 µL of a stop solution if required by the kit. Measure the absorbance at 490 nm using a microplate reader.[13]

Protocol 3: Apoptosis Assessment using Caspase-3/7 Assay

This assay detects the activity of executioner caspases 3 and 7, which are central to the apoptotic pathway.

Principle of Caspase-3/7 Assay

Caption: Cleavage of a chromogenic substrate by activated Caspase-3.[15]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with 4-Cyano-2-hydroxyquinoline at concentrations around the determined IC50 value. Include a positive control for apoptosis (e.g., Staurosporine or Etoposide).

-

Cell Lysis: After the treatment period, pellet the cells by centrifugation. Remove the supernatant and lyse the cells by adding 50 µL of chilled lysis buffer. Incubate on ice for 10-30 minutes.[15]

-

Lysate Collection: Centrifuge the plate at high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[15]

-

Assay Reaction: Transfer 50 µL of the lysate (supernatant) to a new 96-well plate.

-

Substrate Addition: Add 50 µL of 2X reaction buffer containing the Caspase-3 substrate (e.g., DEVD-pNA).[21]

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The signal is proportional to the Caspase-3 activity.

Data Analysis and Interpretation

Calculating Percentage Viability

For the Resazurin assay, the percentage of cell viability relative to the control is calculated as:

% Viability = [(Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_Vehicle_Control - Fluorescence_Blank)] * 100

Calculating Percentage Cytotoxicity (LDH)

For the LDH assay, the percentage of cytotoxicity is calculated as:

% Cytotoxicity = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] * 100

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

-

Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to fit a sigmoidal dose-response curve.

-

The software will calculate the IC50 value from this curve.

It is important to note that IC50 values can vary significantly between experiments and cell lines due to factors like passage number, confluency, and reagent batches.[22] Therefore, reporting IC50 values with confidence intervals from multiple independent experiments is crucial.

Data Summary and Synthesis

Summarizing the quantitative data in a structured table allows for easy comparison of the compound's effect across different cell lines and time points.

Table 1: Hypothetical Cytotoxicity Data for 4-Cyano-2-hydroxyquinoline

| Cell Line | Type | Assay | Time Point | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | Resazurin | 48h | 12.5 ± 1.8 |

| A549 | Lung Carcinoma | Resazurin | 48h | 25.2 ± 3.1 |

| NIH3T3 | Mouse Fibroblast | Resazurin | 48h | > 100 |

| MCF-7 | Breast Adenocarcinoma | LDH Assay | 48h | 15% Cytotoxicity @ 25µM |

| MCF-7 | Breast Adenocarcinoma | Caspase-3 | 24h | 3.5-fold increase @ 15µM |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that 4-Cyano-2-hydroxyquinoline exhibits selective cytotoxicity towards cancer cells over normal fibroblasts. The low level of LDH release combined with a significant increase in Caspase-3 activity in MCF-7 cells suggests that the primary mode of cell death at these concentrations is apoptosis, not necrosis.

Conclusion

This guide provides a robust, multi-faceted strategy for evaluating the cytotoxic properties of 4-Cyano-2-hydroxyquinoline. By integrating metabolic, membrane integrity, and apoptosis assays, researchers can move beyond a simple measure of cell death to a more nuanced understanding of the compound's mechanism of action. The emphasis on proper experimental design, including rigorous controls and orthogonal testing, ensures that the generated data is both reliable and interpretable, paving the way for further preclinical development of promising quinoline-based therapeutic agents.

References

-

Labbox. Resazurin Cell Viability Assay. [Link]

-

Verma, J., & Kafa, H. (2022). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. MDPI. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

-

Liu, X., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

-

Yilmaz, V. T., et al. (2024). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. [Link]

-

protocols.io. (2023). MTT (Assay protocol). [Link]

-

Musiol, R. (2017). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

-

protocols.io. (2021). LDH cytotoxicity assay. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6038, 2-Hydroxyquinoline. [Link]

-

Rampersad, S. N. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Methods and Protocols. [Link]

-

Liu, X., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology. [Link]

-

National Center for Biotechnology Information. (2006). Cell Proliferation & Viability (Cytotoxicity) Assay. PubChem Bioassay Record. [Link]

-

Science.gov. cytotoxicity ic50 values: Topics by Science.gov. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

-

Liu, X., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. National Institutes of Health. [Link]

-

Weinstein, J. N., et al. (2007). Data mining the NCI cancer cell line compound GI(50) values: identifying quinone subtypes effective against melanoma and leukemia cell classes. PubMed. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Al-Ostath, S., et al. (2024). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Advances. [Link]

-

ResearchGate. IC 50 values of clioquinol for the viability of human cancer cell lines. [Link]

-

Saleh, A., et al. (2020). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. MDPI. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

Liu, X., et al. (2016). Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2. Cancer Research and Treatment. [Link]

-

Chemsrc. 4-Cyano-2-hydroxybenzaldehyde. [Link]

-

Gasiorkiewicz, B., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences. [Link]

-

bioRxiv. (2020). Cytotoxicity evaluation of chloroquine and hydroxychloroquine in multiple cell lines and tissues by dynamic imaging system and PBPK model. [Link]

-

The Good Scents Company. 4-hydroxyquinoline. [Link]

Sources

- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. labbox.es [labbox.es]

- 10. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]

- 11. Resazurin Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 12. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 15. mpbio.com [mpbio.com]

- 16. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]

- 19. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. LDH cytotoxicity assay [protocols.io]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. mdpi.com [mdpi.com]

Application Notes and Protocols for 4-Cyano-2-hydroxyquinoline in Fluorescence Microscopy

Introduction: Unveiling the Potential of 4-Cyano-2-hydroxyquinoline as a Novel Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, renowned for its versatile photophysical properties and sensitivity to the local microenvironment. Within this family, 4-Cyano-2-hydroxyquinoline emerges as a compound of significant interest for cellular imaging. The introduction of a cyano (-CN) group, a potent electron-withdrawing moiety, at the 4-position of the 2-hydroxyquinoline core is anticipated to modulate the electronic and spectral properties of the molecule. This strategic modification offers the potential for developing novel probes with unique sensing capabilities, possibly for detecting metal ions, changes in pH, or mapping specific cellular compartments.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the application of 4-Cyano-2-hydroxyquinoline in fluorescence microscopy. We will delve into the theoretical underpinnings of its fluorescence, offer detailed protocols for its characterization and use in both live and fixed cells, and provide the necessary tools for troubleshooting and data interpretation.

Scientific Foundation: The Photophysical Behavior of Hydroxyquinolines

The fluorescence of hydroxyquinoline derivatives is intricately linked to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). In their ground state, these molecules exist in an equilibrium between their enol and keto tautomers. Upon photoexcitation, a rapid transfer of a proton can occur from the hydroxyl group to the nitrogen atom of the quinoline ring. This process often leads to non-radiative decay, resulting in weak intrinsic fluorescence.

However, the chelation of metal ions with the hydroxyquinoline moiety can inhibit this ESIPT pathway.[1][2] This restriction of proton transfer effectively "turns on" the fluorescence, leading to a significant enhancement in emission intensity.[2][3] It is therefore plausible that 4-Cyano-2-hydroxyquinoline may function as a chemosensor for various metal ions.

Furthermore, the cyano group's electron-withdrawing nature can influence the intramolecular charge transfer (ICT) characteristics of the molecule.[4] This may lead to a solvatochromic effect, where the emission wavelength shifts in response to the polarity of the cellular environment, or could be harnessed for the development of ratiometric probes. The precise behavior of 4-Cyano-2-hydroxyquinoline will ultimately be determined by the interplay of these photophysical processes.

Preliminary Characterization: Determining the Spectral Properties

Prior to cellular application, it is imperative to characterize the fundamental spectral properties of 4-Cyano-2-hydroxyquinoline.

Objective: To determine the optimal excitation and emission wavelengths.

Materials:

-

4-Cyano-2-hydroxyquinoline

-

Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline - PBS)

-

Fluorometer

Protocol:

-

Prepare a stock solution of 4-Cyano-2-hydroxyquinoline in DMSO (e.g., 1-10 mM).

-

Dilute the stock solution in the desired solvent (e.g., PBS) to a final concentration in the low micromolar range (e.g., 1-10 µM).

-

Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm). The peak of this spectrum will be the optimal excitation wavelength (λex).

-

Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm). The peak of this spectrum will be the optimal emission wavelength (λem).

-

Repeat in various solvents to assess for solvatochromism.

| Parameter | Description |

| λex (max) | Wavelength of maximum excitation |

| λem (max) | Wavelength of maximum emission |

| Stokes Shift | The difference in nanometers between the maximum excitation and maximum emission wavelengths. |

| Quantum Yield (ΦF) | A measure of the efficiency of the fluorescence process. |

Protocol for Live-Cell Imaging

This protocol provides a general guideline for staining live cells with 4-Cyano-2-hydroxyquinoline. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

4-Cyano-2-hydroxyquinoline stock solution (1-10 mM in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Fluorescence microscope with appropriate filter sets

Workflow for Live-Cell Imaging

Caption: Workflow for live-cell fluorescence microscopy.

Step-by-Step Protocol:

-

Cell Preparation: Seed cells on an appropriate imaging vessel and culture until they reach the desired confluency (typically 60-80%).

-

Staining Solution Preparation: On the day of the experiment, dilute the 4-Cyano-2-hydroxyquinoline stock solution in pre-warmed culture medium or buffer to the desired final concentration. A starting concentration range of 1-10 µM is recommended.

-

Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with pre-warmed PBS or HBSS. c. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.

-

Washing: a. Aspirate the staining solution. b. Wash the cells two to three times with pre-warmed PBS or HBSS to remove any unbound probe. c. Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Imaging: a. Immediately transfer the cells to a fluorescence microscope equipped with a suitable filter set based on the predetermined excitation and emission spectra. b. Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

Protocol for Fixed-Cell Imaging

Fixation and permeabilization can affect the localization and fluorescence of certain probes. This protocol provides a standard method for staining fixed cells.

Materials:

-

Cultured cells on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.1-0.5% Triton X-100 in PBS (for permeabilization, optional)

-

4-Cyano-2-hydroxyquinoline staining solution

Workflow for Fixed-Cell Imaging

Caption: Workflow for fixed-cell fluorescence microscopy.

Step-by-Step Protocol:

-

Cell Preparation and Fixation: a. Culture cells on coverslips to the desired confluency. b. Wash cells with PBS. c. Fix the cells by incubating with 4% PFA in PBS for 15-20 minutes at room temperature. d. Wash the cells three times with PBS.

-

Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

-

Staining: a. Prepare the 4-Cyano-2-hydroxyquinoline staining solution in PBS at the desired concentration (e.g., 1-10 µM). b. Incubate the fixed (and permeabilized) cells with the staining solution for 20-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| No or Weak Signal | - Incorrect filter set.- Probe concentration too low.- Insufficient incubation time.- Photobleaching. | - Verify filter compatibility with λex/λem.- Increase probe concentration.- Increase incubation time.- Reduce excitation intensity and exposure time. |

| High Background | - Probe concentration too high.- Inadequate washing.- Probe precipitation. | - Decrease probe concentration.- Increase the number and duration of wash steps.- Filter the staining solution before use. |

| Phototoxicity (Live Cells) | - High excitation light intensity.- Prolonged exposure to light. | - Use the lowest possible excitation intensity.- Minimize exposure time; use time-lapse imaging judiciously. |

Conclusion and Future Directions

4-Cyano-2-hydroxyquinoline represents a promising, yet underexplored, candidate for fluorescence microscopy applications. Its structural similarity to established metal-ion sensing hydroxyquinolines, combined with the electronic influence of the cyano group, suggests a high potential for the development of novel imaging tools. The protocols outlined in this guide provide a robust starting point for the characterization and cellular application of this fluorophore. Future research should focus on a detailed photophysical characterization, evaluation of its sensing capabilities for various analytes (e.g., metal ions, pH), and assessment of its utility in diverse biological contexts.

References

-

Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. (2015). ResearchGate. [Link]

-

Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]

-

ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2018). National Institutes of Health. [Link]

-

8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020). The Chemical Record. [Link]

-

Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer. (2013). RSC Publishing. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2017). Open Access Journals. [Link]

-

Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). PubMed. [Link]

-

Spectroscopy and Structure of 2-Hydroxyqulnoline. Bernstein Group. [Link]

-

Fluorescence Analysis of Quinine in Commercial Tonic Waters. (2022). National Institutes of Health. [Link]

-

Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). ResearchGate. [Link]

-

Simplified 89Zr-Labeling Protocol of Oxine (8-Hydroxyquinoline) Enabling Prolonged Tracking of Liposome-Based Nanomedicines and Cells. (2021). PubMed. [Link]

-

SYNTHESIS, SPECTRAL CHARACTERIZATION, AND IN-VITRO ANTIOXIDANT ACTIVITY SCREENING OF SOME NOVEL 2-HYDROXY QUINOLINE DERIVATIVES. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. (2022). National Institutes of Health. [Link]

-

4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization. (2015). Scientific & Academic Publishing. [Link]

-

Structures of 2-hydroxyquinoline derivatives. ResearchGate. [Link]

-

Photo physical properties of 8-hydroxy quinoline. NOPR. [Link]

-

Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. (2017). MDPI. [Link]

-

Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. (2023). PubMed Central. [Link]

Sources

- 1. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Origin of ultraweak fluorescence of 8-hydroxyquinoline in water: photoinduced ultrafast proton transfer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. rroij.com [rroij.com]

- 4. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]

Application of 4-Cyano-2-hydroxyquinoline in Cell Imaging: A Prospective Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed exploration of the potential applications of 4-Cyano-2-hydroxyquinoline as a novel fluorescent probe for cellular imaging. It is important to note that while the quinoline scaffold is well-established in fluorescence chemistry, 4-Cyano-2-hydroxyquinoline itself is a less-characterized compound in the context of bio-imaging. Therefore, this guide synthesizes foundational principles from related compounds to present a prospective framework for its use. The protocols and proposed mechanisms herein are intended as a robust starting point for researchers looking to investigate the capabilities of this promising molecule.

Introduction: The Potential of a Novel Fluorophore

The quinoline core is a privileged scaffold in the development of fluorescent probes due to its inherent photophysical properties and synthetic tractability. The introduction of a hydroxyl group at the 2-position and a cyano group at the 4-position of the quinoline ring system is anticipated to confer unique fluorescent characteristics suitable for cell imaging. The electron-withdrawing nature of the cyano group can modulate the electronic structure of the quinoline system, potentially leading to a red-shift in its emission spectrum and offering a "turn-on" fluorescence response in specific cellular environments.

2-Hydroxyquinoline and its derivatives are known to exist in tautomeric forms, predominantly as 2-quinolones. This tautomerism can be influenced by the local microenvironment, suggesting that 4-Cyano-2-hydroxyquinoline could act as a sensitive reporter of cellular polarity or pH.

Physicochemical and Photophysical Properties (Predicted)

Direct experimental data for 4-Cyano-2-hydroxyquinoline is not extensively available. The following properties are inferred from the known characteristics of 2-hydroxyquinolines and the electronic effects of the cyano substituent.

Tautomerism

4-Cyano-2-hydroxyquinoline is expected to exist in equilibrium between its enol (2-hydroxyquinoline) and keto (2-quinolone) forms. The keto tautomer, 4-cyano-1H-quinolin-2-one, is predicted to be the more stable and therefore predominant form in physiological conditions, analogous to the parent 2-hydroxyquinoline.

A placeholder for a chemical structure diagram is used above as direct image generation is not supported. This would be replaced with actual chemical structure images in a final document.

Caption: Tautomeric equilibrium of 4-Cyano-2-hydroxyquinoline.

Predicted Photophysical Data

The following table summarizes the anticipated photophysical properties of 4-Cyano-2-hydroxyquinoline. These are estimations and require experimental validation.

| Property | Predicted Value/Characteristic | Rationale |

| Excitation Maximum (λex) | 330 - 360 nm | Based on the parent 2-hydroxyquinoline scaffold, with a potential red-shift due to the electron-withdrawing cyano group. |